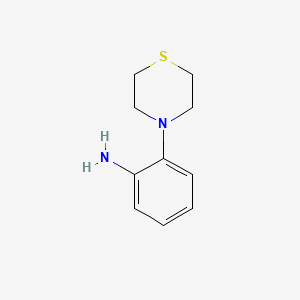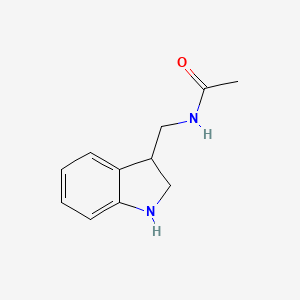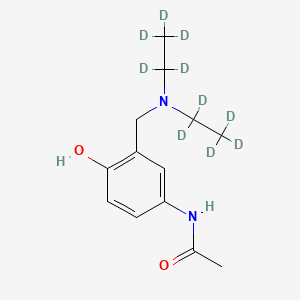
2-(Thiomorpholin-4-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Thiomorpholin-4-YL)aniline” is a chemical compound with the molecular formula C10H14N2S . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 . This code provides a unique representation of its molecular structure.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis and antimicrobial activity of derivatives containing the thiomorpholine moiety have been explored, highlighting the potential of these compounds in combating microbial resistance. For instance, 4-thiomorpholin-4ylbenzohydrazide derivatives were developed through a series of chemical reactions involving thiomorpholine and tested for their antimicrobial activity, suggesting their utility in developing new antimicrobial agents with increased cellular concentration and reduced resistance (D. Kardile & N. Kalyane, 2010). Similarly, a series of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives showed significant activity against bacterial and fungal strains, further underscoring the antimicrobial potential of such compounds (D. Subhash & K. Bhaskar, 2020).
Corrosion Inhibition
Research also indicates the application of thiomorpholine derivatives in corrosion inhibition. A study demonstrated the efficiency of a novel thiophene Schiff base, incorporating an aniline derivative, in inhibiting the corrosion of mild steel in acidic environments. This compound not only acted as an efficient corrosion inhibitor but also adhered to the Langmuir's isotherm, indicating its potential in protecting metal surfaces against corrosion (D. Daoud et al., 2014).
Inhibition of Src Kinase Activity
In the realm of medicinal chemistry, derivatives of 2-(Thiomorpholin-4-yl)aniline have been investigated for their inhibitory effects on Src kinase activity, a crucial target in cancer therapy. Optimization of these derivatives led to compounds with potent inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting their potential in cancer treatment (D. Boschelli et al., 2001).
Electroluminescence and Organic Electronics
Further research into the thiomorpholine and related aniline derivatives has uncovered their utility in the development of organic electronic materials. A novel class of emitting amorphous molecular materials with a bipolar character was designed for use in organic electroluminescent (EL) devices. These materials demonstrated excellent emitting properties, including the ability to emit multicolor light and serve as good host materials for emissive dopants in EL devices, showcasing the versatility of thiomorpholine-aniline derivatives in electronic applications (Hidekaru Doi et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
2-thiomorpholin-4-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEXUEUPXWSVIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651632 |
Source


|
| Record name | 2-(Thiomorpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144187-52-0 |
Source


|
| Record name | 2-(Thiomorpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)



![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)

